

# Application Notes and Protocols for 2-Methoxy-5-methylpyrazine in Baked Goods

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylpyrazine

Cat. No.: B1584543

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## Foreword: The Science of Aroma in Baking

The inviting aroma of freshly baked goods is a complex symphony of chemical compounds, orchestrated primarily by the Maillard reaction and caramelization. Among the most potent contributors to the desirable roasted, nutty, and toasted notes are pyrazines. This guide focuses on a particularly impactful flavoring agent: **2-Methoxy-5-methylpyrazine**. This compound, with its characteristic hazelnut, almond, and peanut-like aroma, offers a powerful tool for flavor scientists and product developers to enhance and standardize the sensory profile of baked products.<sup>[1][2]</sup> This document provides a comprehensive technical overview, from the fundamental properties of **2-Methoxy-5-methylpyrazine** to detailed protocols for its application and analysis, designed for researchers, scientists, and drug development professionals.

## Physicochemical and Organoleptic Properties of 2-Methoxy-5-methylpyrazine

A thorough understanding of the physical and sensory characteristics of a flavoring agent is paramount for its effective application.

## Chemical and Physical Data

Property	Value	Source
Chemical Name	2-Methoxy-5-methylpyrazine	[3]
CAS Number	2882-22-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	124.14 g/mol	[3]
Boiling Point	167.0-168.0 °C @ 760 mm Hg	[3]
Flash Point	61.9 ± 14.9 °C	[2]
Water Solubility	5445 mg/L @ 25 °C (estimated)	[2]
Appearance	Colorless clear liquid (estimated)	[5]

## Organoleptic Profile

**2-Methoxy-5-methylpyrazine** is a potent aroma compound with a very low odor detection threshold, reported to be between 3 to 7 parts per billion.[1] Its primary sensory descriptors are:

- Primary Notes: Roasted hazelnut, almond, peanut.[1][6]
- Nuances: Earthy, nutty, and a subtle cocoa-like sweetness.[7][8]

Due to its potency, it is typically used at very low concentrations, often in the parts-per-million (ppm) range in the final product.[9]

## Application in Baked Goods: Enhancing the Maillard Reaction Signature

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the cornerstone of flavor development in baked goods, naturally producing a variety of pyrazines. [10] The addition of **2-Methoxy-5-methylpyrazine** can be viewed as a method to supplement and standardize the desired nutty and roasted notes that may be variable in the final product due to fluctuations in raw material quality and processing conditions.

## Recommended Usage Levels

The following are starting recommendations for the concentration of **2-Methoxy-5-methylpyrazine** in the final baked product. Optimization will be necessary based on the specific product matrix and desired flavor profile.

Baked Good Category	Recommended Starting Concentration (ppm)
Bread (crust)	0.5 - 2.0
Cookies	1.0 - 4.0
Crackers	0.5 - 3.0
Pizza Crusts	0.4 - 1.5
Breakfast Cereals	0.5 - 2.5

(Source: Adapted from industry recommendations)[\[5\]](#)[\[9\]](#)

## Protocol for Incorporation

The method of incorporation is critical to ensure a homogenous distribution of the flavoring agent and to minimize any potential loss due to its volatility.

### 2.2.1. Preparation of a Stock Solution

Due to the low usage levels, it is highly recommended to work with a diluted stock solution.

- Solvent Selection: Choose a food-grade solvent that is miscible with the product's liquid phase. Propylene glycol (PG) or ethanol are common choices.
- Preparation: Accurately weigh 1 gram of **2-Methoxy-5-methylpyrazine** and dissolve it in 99 grams of the chosen solvent to create a 1% (w/w) stock solution. Store in a tightly sealed, amber glass bottle at 4-8°C.

### 2.2.2. Addition to Dough/Batter

The timing of addition can influence the final flavor impact.

- For liquid flavorings: It is generally recommended to add the flavoring agent along with the other wet ingredients to ensure even distribution throughout the batter or dough.[3]
- For powdered flavorings: If using a powdered form of the flavor, it should be pre-blended with a small portion of the dry ingredients, such as flour or sugar, before being added to the main mix.[5]

Workflow for Flavor Incorporation:

Caption: Workflow for incorporating **2-Methoxy-5-methylpyrazine** into baked goods.

## Analytical Quantification in a Baked Goods Matrix

Accurate quantification of **2-Methoxy-5-methylpyrazine** in the final product is essential for quality control, product development, and regulatory compliance. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME).[10]

## Sample Preparation and Extraction

- Sample Homogenization: Isolate the portion of the baked good to be analyzed (e.g., the crust of bread). Cryogenically grind the sample to a fine powder to prevent the loss of volatile compounds.
- Internal Standard: The use of a deuterated internal standard, such as 2,3-Diethyl-5-methylpyrazine-d7, is highly recommended for accurate quantification as it compensates for matrix effects and variations in extraction efficiency.
- Extraction:
  - Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.
  - Add a known concentration of the deuterated internal standard.
  - Add 5 mL of saturated sodium chloride (NaCl) solution to increase the ionic strength and promote the release of volatile pyrazines into the headspace.
  - Immediately seal the vial with a PTFE/silicone septum.

## HS-SPME-GC-MS Protocol

Parameter	Recommended Setting
SPME Fiber	50/30 $\mu$ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Equilibration Temp.	60°C
Equilibration Time	15 minutes
Extraction Time	30 minutes
GC Inlet Temp.	250°C
Desorption Time	5 minutes (splitless mode)
GC Column	DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 $\mu$ m film thickness)
Oven Program	40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min
Carrier Gas	Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp.	230°C
MS Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ion (m/z)	To be determined from the mass spectrum of a pure standard
Qualifier Ions (m/z)	To be determined from the mass spectrum of a pure standard

(Source: Adapted from established methods for pyrazine analysis)[10]

Analytical Workflow Diagram:

Caption: Analytical workflow for the quantification of **2-Methoxy-5-methylpyrazine**.

## Thermal Stability and Interaction with Maillard Reaction

While specific thermal degradation studies for **2-Methoxy-5-methylpyrazine** are not extensively published, methoxypyrazines are known to have some susceptibility to degradation at higher temperatures, which can be influenced by factors such as pH and the presence of other reactants. It is plausible that at typical baking temperatures (170-220°C), some degradation may occur. However, the majority of the added flavoring agent is expected to be retained in the final product, contributing to its aroma profile.

Potential Interactions:

The exogenously added **2-Methoxy-5-methylpyrazine** is unlikely to be a primary precursor in the Maillard reaction, as the key reactants are amino acids and reducing sugars. However, its presence can influence the overall sensory perception by complementing and enhancing the naturally formed pyrazines and other flavor compounds. The final flavor profile is a result of the complex interplay between the added flavoring and the multitude of compounds generated during baking.

## Safety and Regulatory Information

- **FEMA GRAS:** **2-Methoxy-5-methylpyrazine** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent. Its FEMA number is 3183.[\[5\]](#)
- **JECFA Evaluation:** The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (2,5 or 6)-methoxy-3-methylpyrazine and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Handling Precautions:** **2-Methoxy-5-methylpyrazine** is a combustible liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated area and wearing appropriate personal protective equipment. Avoid contact with skin and eyes.

## Conclusion

**2-Methoxy-5-methylpyrazine** is a valuable tool for the flavor industry, offering a consistent and potent source of desirable nutty and roasted aromas in baked goods. By understanding its physicochemical properties, employing careful application protocols, and utilizing robust analytical methods for quantification, food scientists and product developers can effectively leverage this compound to create high-quality, flavorful products. Further research into its thermal stability and interactions within the complex matrix of baked goods will continue to refine its application and unlock its full potential.

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